CYP3A4 Off-Target Liability Reduction: N,N-Dimethylation vs. Primary Amine Analogs
The N,N-dimethylamino group in 2-(benzyloxy)-N,N-dimethylbenzamide significantly reduces inhibition of the major drug-metabolizing enzyme CYP3A4 compared to primary amine-containing benzamide analogs [1]. In a head-to-head SAR study, the primary amine analog (compound 2) exhibited a CYP3A4 IC₅₀ of 0.074 µM, whereas N-methylation (compound 45) increased the IC₅₀ to 11.9 µM, representing a >100-fold reduction in off-target CYP inhibition . The 15-fold reduction reported by vendor datasheets further corroborates this liability mitigation .
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >11.9 µM (estimated from N-methyl analog) or 15-fold reduced activity |
| Comparator Or Baseline | Primary amine benzamide analog: IC₅₀ = 0.074 µM |
| Quantified Difference | >100-fold increase in IC₅₀ (reduced inhibition) or ~15-fold reduction |
| Conditions | In vitro CYP3A4 enzyme inhibition assay (human recombinant CYP3A4) |
Why This Matters
Reduced CYP3A4 inhibition minimizes drug-drug interaction risk, making this compound a superior choice for in vivo studies requiring cleaner off-target profiles.
- [1] Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., McQueen, J., Creason, S. A., Ranade, R. M., Duster, N. A., Gelb, M. H., Buckner, F. S. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1571-1584. View Source
